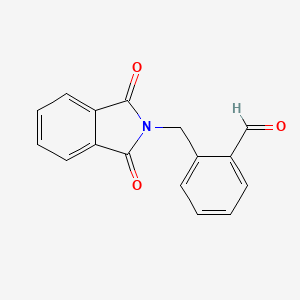

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-[(1,3-dioxoisoindol-2-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-10-12-6-2-1-5-11(12)9-17-15(19)13-7-3-4-8-14(13)16(17)20/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKRIOYQZNXMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-(Bromomethyl)benzaldehyde

The benzylic bromination of 2-methylbenzaldehyde (o-tolualdehyde) is critical. Radical bromination using N-bromosuccinimide (NBS) under UV light in carbon tetrachloride selectively targets the benzylic position, yielding 2-(bromomethyl)benzaldehyde.

Reaction Conditions :

-

Substrate : 2-methylbenzaldehyde (1.0 eq)

-

Reagent : NBS (1.1 eq), AIBN (0.1 eq)

-

Solvent : CCl₄

-

Conditions : Reflux under UV light for 4–6 hrs

Phthalimide Substitution

The brominated intermediate reacts with potassium phthalimide in a polar aprotic solvent:

Procedure :

-

Dissolve 2-(bromomethyl)benzaldehyde (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.

-

Stir at 80°C under nitrogen for 12 hrs.

-

Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Yield : ~60–65%

Characterization :

-

IR (KBr) : 1715 cm⁻¹ (C=O, phthalimide), 1690 cm⁻¹ (aldehyde C=O).

-

¹H NMR (DMSO-d₆) : δ 10.02 (s, 1H, CHO), 7.85–7.45 (m, 8H, Ar–H), 4.98 (s, 2H, CH₂).

Phthalic Anhydride Cyclization with Aminomethyl Intermediates

An alternative route involves cyclizing phthalic anhydride with 2-(aminomethyl)benzaldehyde to form the isoindoline ring.

Synthesis of 2-(Aminomethyl)benzaldehyde

Reductive Amination :

-

Protect 2-cyanobenzaldehyde as its dimethyl acetal using ethylene glycol and p-toluenesulfonic acid.

-

Reduce the nitrile to amine with LiAlH₄ in THF.

-

Deprotect the acetal with aqueous HCl to yield 2-(aminomethyl)benzaldehyde.

Cyclization with Phthalic Anhydride

Procedure :

-

Mix equimolar phthalic anhydride and 2-(aminomethyl)benzaldehyde under solvent-free conditions.

-

Irradiate with microwaves (300 W) for 10–15 mins.

-

Purify via recrystallization from ethanol.

Yield : ~55–60%

Characterization :

-

¹³C NMR (DMSO-d₆) : δ 192.1 (CHO), 167.8 (C=O), 135.2–123.4 (Ar–C), 40.1 (CH₂).

-

Mass Spec : m/z 279.1 [M+H]⁺.

Oxidative Functionalization of 2-(Phthalimidomethyl)benzyl Alcohol

This method involves oxidizing a phthalimide-protected benzyl alcohol to the aldehyde.

Synthesis of 2-(Phthalimidomethyl)benzyl Alcohol

Mitsunobu Reaction :

-

React 2-(hydroxymethyl)benzyl alcohol with N-hydroxyphthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

-

Stir at 0°C to room temperature for 24 hrs.

Oxidation to Aldehyde

Conditions :

-

Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

-

Time : 3 hrs at 0°C.

Yield : ~70%

Analytical Data :

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Bromide displacement by phthalimide | 60–65% | High atom economy, minimal byproducts | Requires brominated precursor |

| Phthalic Anhydride Cyclization | Microwave-assisted cyclization | 55–60% | Rapid, solvent-free | Sensitive to aldehyde protection |

| Oxidative Functionalization | PCC oxidation of alcohol | 70% | Mild conditions, high purity | Multi-step synthesis |

Reaction Optimization and Challenges

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid.

Reduction: 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde typically involves the reaction of phthalic anhydride with amine derivatives. Various methodologies have been reported to optimize yields and purity. For instance, the reaction conditions can significantly influence the formation of the desired compound, with some studies highlighting the use of catalysts like L-proline to enhance efficiency .

Antimicrobial Properties

Research indicates that derivatives of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde exhibit notable antimicrobial activity. In a study involving phthalimide derivatives, compounds were tested against various bacterial strains and demonstrated significant inhibitory effects . The presence of the dioxoisoindoline moiety is believed to contribute to this bioactivity.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Some derivatives have shown moderate to strong antioxidant activity, which is crucial for preventing oxidative stress-related diseases . This property makes them candidates for further development in nutraceuticals and pharmaceuticals aimed at combating oxidative damage.

Neuroprotective Effects

Emerging research suggests that 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde derivatives may possess neuroprotective effects. In particular, studies on related phthalimide compounds have indicated their potential in treating neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase activity . These findings position such compounds as promising leads for drug development targeting cognitive impairments.

Anticancer Activity

Some studies have highlighted the anticancer properties of compounds derived from 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde. The structural features allow for interactions with various biological targets implicated in cancer progression . Research continues to investigate these interactions through molecular docking studies and in vivo models.

Insecticidal Properties

Recent investigations have revealed that certain derivatives exhibit insecticidal activity against pests such as the Caribbean fruit fly. The LD50 values for these compounds suggest they could serve as environmentally friendly alternatives to conventional pesticides .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In the context of anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

The most direct comparison is with 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde , a para-substituted isomer. Key differences include:

Table 1: Comparison of Ortho and Para Isomers

*Synthesis of the para isomer involves phthalic anhydride, p-toluidine, and H₂O₂ in ethanol, yielding ~75% product .

Functional Group Variations

5-((1,3-Dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide

This compound replaces the aldehyde with a hydroxyl and benzamide group. Key distinctions:

- Biological Activity: The hydroxyl group facilitates hydrogen bonding, enhancing interactions with biological targets. In , such derivatives demonstrated notable antibacterial and antifungal activities.

- Reactivity : The aldehyde in the target compound allows for conjugation reactions (e.g., forming hydrazones), whereas the hydroxyl-benzamide analogue is better suited for hydrogen-bond-driven molecular recognition .

3-(1,3-Dioxoisoindolin-2-yl)propanal (CAS 2436-29-5)

This analogue substitutes the benzyl group with a propanal chain:

Table 2: Functional Group Impact on Properties

| Compound | Key Functional Groups | Biological Activity | Solubility Profile |

|---|---|---|---|

| Target Compound | Aldehyde, Isoindolinone | Limited data | Low (hydrophobic) |

| 5-((1,3-Dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide | Hydroxyl, Benzamide | Antibacterial | Moderate (polar groups) |

| 3-(1,3-Dioxoisoindolin-2-yl)propanal | Propanal, Isoindolinone | Not reported | Higher (aliphatic chain) |

Biologische Aktivität

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms based on recent studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the condensation of benzaldehyde with 1,3-dioxoisoindoline derivatives. The general synthetic route includes:

- Starting Materials : Benzaldehyde and 1,3-dioxoisoindoline.

- Reaction Conditions : Typically conducted under reflux conditions in the presence of a suitable catalyst.

- Yield : The synthesis often yields moderate to high percentages depending on the reaction conditions.

Antibacterial Activity

Recent studies have demonstrated that 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 1000 |

| Pseudomonas aeruginosa | 750 |

| Enterococcus faecalis | 500 |

These results suggest that the compound is particularly potent against Gram-positive bacteria, with moderate activity against Gram-negative strains .

Antifungal Activity

The compound has also been tested for antifungal activity against strains such as Candida albicans. The findings indicate:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 250 |

This suggests that 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde has promising antifungal properties, comparable to existing antifungal agents .

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Key findings include:

- Mechanism of Action : The compound appears to activate caspases and alter Bcl-2 family protein levels, promoting cell death.

- IC50 Values : The IC50 for MDA-MB-231 cells was found to be approximately 15 µM, indicating significant cytotoxicity .

Case Studies

Several case studies have highlighted the biological activity of isoindoline derivatives similar to 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde:

- Study on Antimicrobial Properties : A series of isoindoline derivatives were synthesized and tested for antimicrobial activity. Among them, compounds similar to our target showed enhanced antibacterial effects against Staphylococcus species and notable antifungal activity against Candida species .

- Anticancer Research : A study investigated various isoindoline derivatives for their ability to inhibit tumor growth in xenograft models. Results indicated that certain derivatives could significantly reduce tumor size while exhibiting minimal toxicity to normal cells .

Q & A

Q. What are the optimized synthetic routes for 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde, and how can reaction conditions influence yield?

The compound is typically synthesized via condensation of phthalic anhydride with a benzaldehyde derivative, followed by functionalization. For example, phthalimide intermediates are formed by reacting phthalic anhydride with amines (e.g., p-toluidine), then oxidized using H₂O₂ in ethanol to introduce the aldehyde group . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), reaction temperature (60–80°C for optimal kinetics), and stoichiometric ratios (excess benzaldehyde derivatives improve conversion). Characterization via ¹H-NMR is critical to confirm the aldehyde proton at δ 9.8–10.2 ppm and phthalimide aromatic signals .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural elucidation?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves the compound’s stereochemistry and packing motifs. ORTEP-3 generates graphical representations of thermal ellipsoids, highlighting bond angles and torsional strains . For instance, hydrogen bonding between the aldehyde oxygen and phthalimide carbonyl groups can be visualized, aiding in understanding supramolecular interactions .

Q. What spectroscopic methods are most effective for characterizing this compound?

Beyond ¹H-NMR, ¹³C-NMR identifies carbonyl carbons (phthalimide C=O at δ 165–170 ppm; aldehyde carbon at δ 190–200 ppm). IR spectroscopy confirms C=O stretches (~1700 cm⁻¹) and aldehyde C-H stretches (~2820, 2720 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation, with [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₁NO₃) .

Advanced Research Questions

Q. How does this compound participate in catalytic promiscuity studies with enzymes like PLE isoenzymes?

Derivatives of this compound, such as diethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-2-methylmalonate, are used to probe substrate scope and stereoselectivity in pig liver esterase (PLE). Molecular docking studies (e.g., AutoDock Vina) reveal interactions between the phthalimide moiety and hydrophobic enzyme pockets, explaining enantioselectivity in hydrolysis reactions .

Q. What role does hydrogen-bonding topology play in its crystal engineering applications?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings formed via C-H⋯O interactions between aldehyde and phthalimide groups. These patterns guide the design of co-crystals for enhanced solubility or stability in drug delivery systems .

Q. How can computational modeling predict reactivity in acylation or alkylation reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electrophilicity at the aldehyde carbon and nucleophilic susceptibility of the phthalimide nitrogen. Fukui indices indicate preferential attack sites, aiding in rational design of derivatives for targeted acylation .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale synthesis often faces racemization at the benzylic position. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (ee), while asymmetric catalysis using BINOL-derived ligands preserves stereointegrity during phthalimide formation .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for this compound?

Discrepancies often stem from solvent polarity (e.g., DMF vs. THF) or purification methods (column chromatography vs. recrystallization). Systematic DoE (Design of Experiments) approaches optimize parameters like temperature gradients and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.